molecular formula C13H7BrF6N2O B4297488 N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B4297488
M. Wt: 401.10 g/mol
InChI Key: PFMUZRARCVGOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide, also known as BQ-123, is a selective endothelin A receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in regulating vascular tone, blood pressure, and vascular remodeling. ET-1 binds to two types of receptors, endothelin A (ETA) and endothelin B (ETB). ETA receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors are expressed in endothelial cells and mediate vasodilation. BQ-123 selectively blocks ETA receptors and has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathological conditions.

Mechanism of Action

N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide selectively blocks ETA receptors and prevents the binding of ET-1 to these receptors. This leads to the inhibition of ETA receptor-mediated vasoconstriction, cell proliferation, and other pathological processes. This compound does not affect ETB receptor-mediated vasodilation or other physiological functions of ET-1.
Biochemical and physiological effects:
This compound has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in animal models of hypertension and heart failure. This compound also inhibits cancer cell proliferation, migration, and invasion in vitro and suppresses tumor growth in vivo. This compound has been shown to have minimal toxicity and side effects in animal studies.

Advantages and Limitations for Lab Experiments

N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a selective ETA receptor antagonist that has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. This compound is relatively easy to synthesize and purify using SPPS or solution-phase synthesis. However, this compound has limited solubility in water and may require the use of organic solvents or detergents for in vitro experiments. This compound may also require the use of specialized animal models or cell lines for in vivo or in vitro studies.

Future Directions

1. Development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the role of ETA receptors in other pathological conditions, such as diabetes, kidney disease, and neurodegenerative diseases.
3. Identification of novel signaling pathways and molecular targets downstream of ETA receptors.
4. Development of combination therapies with N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide and other drugs for synergistic effects in cardiovascular diseases and cancer.
5. Development of targeted drug delivery systems for this compound to improve its efficacy and reduce side effects.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension. This compound has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in animal models of hypertension and heart failure. This compound has also been studied for its potential anti-cancer effects. ET-1 is overexpressed in many types of cancer, and ETA receptors are upregulated in cancer cells. This compound has been shown to inhibit cancer cell proliferation, migration, and invasion in vitro and suppress tumor growth in vivo.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF6N2O/c14-7-3-4-8(9-6(7)2-1-5-21-9)22-11(23)10(12(15,16)17)13(18,19)20/h1-5,10H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMUZRARCVGOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.